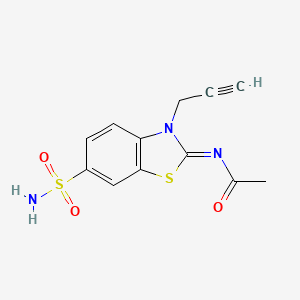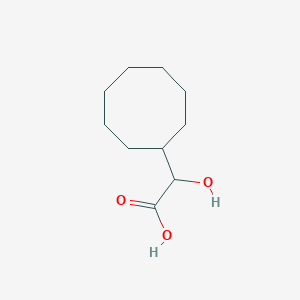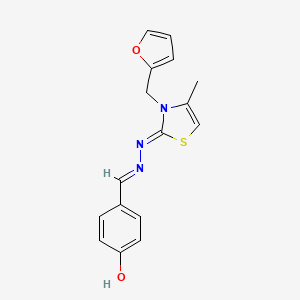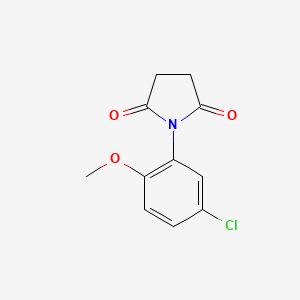
1-(5-Chloro-2-methoxyphenyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(5-Chloro-2-methoxyphenyl)pyrrolidine-2,5-dione” is a derivative of pyrrolidine-2,5-dione . Pyrrolidine-2,5-dione derivatives are an important class of heterocyclic compounds with essential applications in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives can be achieved through ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of pyrrolidine-2,5-dione derivatives is characterized by a five-membered pyrrolidine ring . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine-2,5-dione derivatives are influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine-2,5-dione derivatives are influenced by their molecular structure . The non-H atoms are nearly coplanar, with a maximum deviation .科学研究应用
Applications in Organic Synthesis and Medicinal Chemistry
The compound "1-(5-Chloro-2-methoxyphenyl)pyrrolidine-2,5-dione" and its derivatives have been a focal point of interest due to their pivotal role in organic synthesis and medicinal chemistry. Yan et al. (2018) elaborated on the transformation of pyrrolidine-2,5-dione to maleimide through tosylation, underscoring the significance of pyrrolidine-2,5-dione and maleimide scaffolds in organic substances. They highlighted that tosyloxy groups, despite being important in organic synthesis, are surprisingly rare on pyrrolidine-2,5-dione or maleimide scaffolds. Their research provided valuable insights into the properties and organic synthesis related to these compounds (Yan et al., 2018).
Crystallographic Studies and Structural Insights
Dayananda et al. (2012) explored the crystal structure of triprolidinium cation and its interactions, contributing to the understanding of the molecular geometry and structural properties of pyrrolidine derivatives. Their work provided a detailed description of the crystal structure, including intermolecular interactions and π–π interactions, which are crucial for understanding the compound's properties and potential applications (Dayananda et al., 2012).
Material Science and Corrosion Inhibition
In the field of material science, Zarrouk et al. (2015) reported on the use of 1H-pyrrole-2,5-dione derivatives as effective organic inhibitors of carbon steel corrosion. This research is particularly significant for industrial applications where corrosion resistance is of paramount importance. Their findings on the inhibition efficiency and adsorption mechanism offer valuable information for developing new corrosion inhibitors (Zarrouk et al., 2015).
Antimicrobial and Antitumor Applications
Jain et al. (2006) synthesized novel azaimidoxy compounds, including derivatives of pyrrolidine-2,5-dione, and evaluated their antimicrobial activities. Their work suggests the potential of these derivatives to be developed as chemotherapeutic agents, providing a foundation for further research in pharmaceutical applications (Jain et al., 2006).
Photoluminescent Materials
Beyerlein and Tieke (2000) described the synthesis of photoluminescent conjugated polymers containing pyrrolidine-2,5-dione units. The photoluminescence and photochemical stability of these polymers make them suitable for electronic applications, opening up possibilities in the field of optoelectronic devices (Beyerlein & Tieke, 2000).
未来方向
属性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-16-9-3-2-7(12)6-8(9)13-10(14)4-5-11(13)15/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJIQUAXZJZXBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

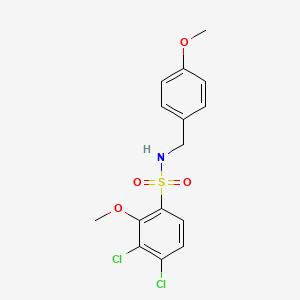
![1-(2-chloro-6-fluorobenzyl)-3'-phenyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2466490.png)
![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one hydrochloride](/img/structure/B2466491.png)
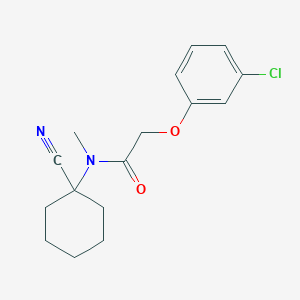
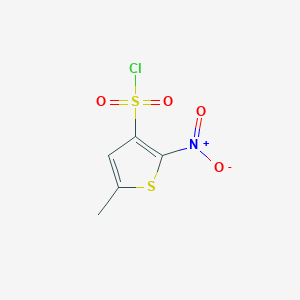
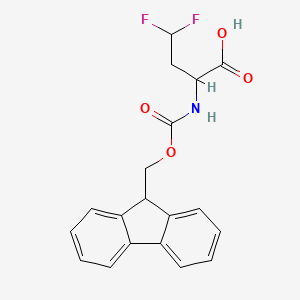
![2-cyano-3-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2466497.png)
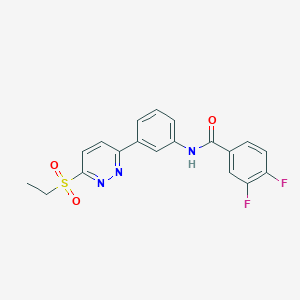
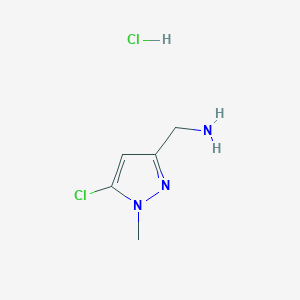
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2466503.png)
![N-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2466504.png)
